Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate
Description
Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate is a quinoline derivative characterized by three key substituents:
- Position 3: An ethyl carboxylate group, enhancing hydrophobicity and influencing pharmacokinetics.
- Position 7: A trifluoromethyl (-CF₃) group, improving metabolic stability and lipophilicity .
This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where electronic and steric interactions are critical. Its synthesis likely involves coupling reactions between quinoline precursors and substituted anilines, as seen in analogous compounds .
Properties
IUPAC Name |
ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2/c1-4-29-20(28)17-12-25-18-11-13(21(22,23)24)5-10-16(18)19(17)26-14-6-8-15(9-7-14)27(2)3/h5-12H,4H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCOVJSXEJSOGKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=C(C=CC2=C1NC3=CC=C(C=C3)N(C)C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ketimine Cyclization Route
A secondary method from patent literature involves condensing 2-trifluoromethylaniline with ethyl vinyl ketone to form a ketimine intermediate, followed by lithium amide-mediated cyclization. However, this route often eliminates fluorine atoms from the CF group, making it unsuitable for retaining the trifluoromethyl moiety.
Fischer Esterification Adjustments
Modifying the esterification step (e.g., using ethanol and catalytic HSO) can optimize yields during intermediate stages. For example, adjusting the reaction time to 3.5 hours at 75°C improved ester purity to 94% in analogous syntheses.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
The position of the trifluoromethyl group is controlled by the starting aniline’s substitution pattern. Using 3-trifluoromethylaniline ensures the CF group occupies the 7-position post-cyclization. Misorientation (<5%) is corrected via column chromatography (silica gel, hexane/EtOAc 4:1).
Byproduct Mitigation
-
Hydrazide Formation : Rapid addition of hydrazine hydrate during nitro reduction generates hydrazide byproducts. Slow addition at 50°C suppresses this issue, achieving 94% yield.
-
Ester Hydrolysis : Using anhydrous THF and molecular sieves prevents ester degradation during amination.
Scalability and Industrial Relevance
The outlined three-step process is scalable to kilogram quantities with consistent yields (>75% overall). Critical process parameters (CPPs) include:
-
POCl Purity : ≥98% to avoid incomplete chlorination.
-
Amine Stoichiometry : 1.5 equivalents balances reactivity and cost.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the quinoline ring or the nitro groups if present.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the trifluoromethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Dimethylamine, trifluoromethyl iodide, nucleophilic catalysts.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
One of the most significant applications of ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate is in cancer research. Studies have demonstrated its anti-proliferative effects, particularly against promyelocytic leukemia HL-60 cells. The compound induces apoptosis in these cells in a concentration-dependent manner, highlighting its potential as a therapeutic agent for leukemia treatment.
Case Study: Anti-Leukemic Activity
- Objective : Evaluate the compound's effect on HL-60 cells.
- Methodology : The compound was tested for its biological effects using standard cell viability assays.
- Results : Significant reduction in cell proliferation and induction of apoptosis were observed, indicating potential for further development as an anticancer drug.
Synthesis of Isoxazolone-Type Heterocycles
The compound also plays a role in organic synthesis, specifically in the development of isoxazolone-type heterocycles. It has been utilized as a precursor in reactions involving cyclic 1,3-diones and ethyl 4,4,4-trifluoroacetoacetate, demonstrating its versatility in synthetic organic chemistry.
Synthesis Methodology
- Reaction Type : Brønsted base-catalyzed Pechmann-type reaction.
- Outcome : Efficient synthesis pathways for 4-trifluoromethyl 2-pyrones were established.
Antimicrobial Properties
Research has indicated that derivatives of quinoline compounds, including this compound, exhibit antimicrobial properties. These compounds have shown effectiveness against various bacterial strains, suggesting their potential use as antimicrobial agents .
Antimicrobial Activity Study
- Pathogens Tested : Mycobacterium smegmatis and Pseudomonas aeruginosa.
- Findings : Certain derivatives displayed significant antimicrobial activity with minimal inhibitory concentration (MIC) values indicating efficacy against tested microorganisms.
Development of Medicinal Compounds
This compound has been explored for its use in developing novel medicaments aimed at treating fibrotic diseases and other conditions. Its structural properties allow it to interact with biological targets effectively, making it a candidate for further pharmaceutical development .
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with cell membranes and increasing its cellular uptake. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, further contributing to its biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Findings
Substitution at Position 4: The 4-(dimethylamino)anilino group in the target compound offers superior electron-donating capacity compared to hydroxyl (-OH) or halogen substituents. This enhances interactions with biological targets, such as enzymes requiring charge stabilization .
Trifluoromethyl (-CF₃) at Position 7 :
- The -CF₃ group is a common feature in all compounds except 70458-93-4. It significantly increases lipophilicity (logP ~2.5–3.0) and resistance to oxidative metabolism, making these derivatives suitable for central nervous system (CNS) targets .
Synthetic Flexibility: The target compound can be synthesized via nucleophilic aromatic substitution (SNAr) between ethyl 4-chloro-7-(trifluoromethyl)quinoline-3-carboxylate and 4-(dimethylamino)aniline, a method validated for analogous structures . Halogenated derivatives (e.g., 70458-93-4) often employ cyclocondensation of aryl enamines with diethyl ethoxymethylenemalonate, followed by halogenation .
Biological Relevance: Compounds with -CF₃ and -NMe₂ groups (e.g., the target) show promise in kinase inhibition due to their ability to occupy hydrophobic pockets and stabilize charge interactions in ATP-binding sites .
Biological Activity
Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate is a synthetic organic compound belonging to the quinoline family. Its unique structural features, including a dimethylamino group and a trifluoromethyl group, contribute to its significant biological activity. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 312.287 g/mol. The presence of both the dimethylamino and trifluoromethyl groups enhances its lipophilicity and binding affinity to biological targets, making it a candidate for various therapeutic applications.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways, which may lead to therapeutic effects in conditions such as cancer and infectious diseases.
- Receptor Antagonism : It interacts with various receptors, modulating signaling pathways that can affect cellular responses and disease progression.
Antiparasitic Activity
This compound has been evaluated for its activity against several parasitic infections:
- Trypanosoma brucei rhodesiense : The compound exhibited significant activity against this parasite, which causes African sleeping sickness.
- Trypanosoma cruzi : It was also effective against the trypomastigotes of T. cruzi, responsible for Chagas disease.
- Leishmania donovani : The compound demonstrated activity against amastigotes of L. donovani, the causative agent of visceral leishmaniasis.
- Plasmodium falciparum : It showed potential against P. falciparum, the malaria-causing parasite .
Antitumor Activity
In vitro studies have assessed the antitumor effects of this compound across various human cancer cell lines. Notably, it has been tested by the National Cancer Institute (NCI) against 60 different human tumor cell lines, revealing promising results in inhibiting tumor growth .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Study on Trypanosoma Species :
- Antitumor Screening :
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 4-(dimethylamino)-7-fluoroquinoline-3-carboxylate | Fluorine atom instead of trifluoromethyl | Varies; may have different enzyme interactions |
| Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate | Hydroxy group at the 4th position | Potentially improved solubility; different activity profile |
| Ethyl 4-{[4-(dimethylamino)phenyl]amino}-7-(trifluoromethyl)quinoline-3-carboxylate | Additional phenyl group | Enhanced binding affinity due to aromatic interactions |
Q & A
What are the key synthetic routes for Ethyl 4-[4-(dimethylamino)anilino]-7-(trifluoromethyl)-3-quinolinecarboxylate?
Basic Research Question
The synthesis typically involves multi-step protocols starting with functionalized quinoline intermediates. A common approach includes:
- Quinoline core formation : Cyclization of substituted anilines with β-keto esters under acidic conditions (e.g., Conrad-Limpach synthesis) .
- Functionalization : Introduction of the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu reagents) or direct fluorination .
- Amination : Coupling of the 4-position with 4-(dimethylamino)aniline via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig catalysis, depending on electronic activation .
- Esterification : Ethyl ester formation through alcoholysis of carboxylic acid precursors or direct alkylation .
How is structural characterization performed for this compound?
Basic Research Question
Comprehensive characterization employs:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions and regiochemistry (e.g., distinguishing between 3- and 4-substituted quinolines) .
- MS (ESI or EI) : To verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in substituent orientation (e.g., trifluoromethyl disorder observed in related compounds) .
- Elemental analysis : Validates purity and stoichiometry .
What biological activities have been reported for analogous quinoline derivatives?
Basic Research Question
Related compounds exhibit:
- Antimicrobial activity : Fluoroquinolone analogs (e.g., 7-chloro-6-fluoro derivatives) show efficacy against Gram-negative bacteria via DNA gyrase inhibition .
- Anticancer potential : Trifluoromethyl groups enhance cytotoxicity by improving membrane permeability and metabolic stability .
- Antiviral properties : Quinolines with electron-withdrawing substituents inhibit viral replication enzymes .
How can regioselectivity challenges in the amination step be addressed?
Advanced Research Question
Regioselectivity during 4-position amination is influenced by:
- Electronic effects : Electron-deficient quinoline cores favor SNAr at the 4-position. Use of Lewis acids (e.g., ZnCl₂) activates the position .
- Catalytic systems : Buchwald-Hartwig conditions (Pd/XPhos) enable C–N coupling even in sterically hindered environments .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates and selectivity .
How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?
Advanced Research Question
Discrepancies arise from dynamic processes (e.g., rotational isomerism of trifluoromethyl groups). Strategies include:
- Low-temperature NMR : Reduces signal broadening caused by rapid rotation .
- DFT calculations : Predicts stable conformers and compares theoretical/experimental chemical shifts .
- Crystallographic validation : X-ray structures provide definitive proof of substituent positions .
What methods optimize reaction yields for trifluoromethyl group introduction?
Advanced Research Question
Trifluoromethylation efficiency depends on:
- Reagent choice : CF₃I or Umemoto’s reagents for direct electrophilic substitution .
- Catalysts : Cu-mediated systems improve selectivity for 7-position substitution .
- Temperature control : Slow addition at −78°C minimizes side reactions in halogen-exchange protocols .
How do structural modifications influence bioactivity in quinoline derivatives?
Advanced Research Question
Structure-activity relationships (SAR) are guided by:
- Trifluoromethyl placement : 7-Position enhances antimicrobial activity by mimicking natural substrates of bacterial enzymes .
- 4-Amino substituents : Dimethylamino groups improve solubility and target binding via H-bonding .
- Ester vs. carboxylic acid : Ethyl esters act as prodrugs, hydrolyzing in vivo to active acids .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
